4,4-Difluoro-2-methylpentanoic acid 4,4-Difluoro-2-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 2146063-63-8
VCID: VC5086764
InChI: InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10)
SMILES: CC(CC(C)(F)F)C(=O)O
Molecular Formula: C6H10F2O2
Molecular Weight: 152.141

4,4-Difluoro-2-methylpentanoic acid

CAS No.: 2146063-63-8

Cat. No.: VC5086764

Molecular Formula: C6H10F2O2

Molecular Weight: 152.141

* For research use only. Not for human or veterinary use.

4,4-Difluoro-2-methylpentanoic acid - 2146063-63-8

Specification

CAS No. 2146063-63-8
Molecular Formula C6H10F2O2
Molecular Weight 152.141
IUPAC Name 4,4-difluoro-2-methylpentanoic acid
Standard InChI InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10)
Standard InChI Key JXXNCQQYDYGIET-UHFFFAOYSA-N
SMILES CC(CC(C)(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4,4-Difluoro-2-methylpentanoic acid belongs to the class of fluorinated carboxylic acids, featuring a five-carbon chain with a carboxylic acid group at the terminal position. The fluorine atoms occupy the 4-position, while a methyl branch resides at the 2-position. The molecular formula is C₆H₁₀F₂O₂, with a molecular weight of 164.14 g/mol. The SMILES notation for the compound is CC(C(F)F)CC(=O)O, and its InChIKey is JXXNCQQYDYGIET-SCSAIBSYSA-N for the (2R)-enantiomer .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis protocols for 4,4-difluoro-2-methylpentanoic acid are reported, plausible routes can be inferred from analogous compounds:

  • Fluorination of Precursors:

    • Alkene Hydrogenation: Hydrogenation of 4,4-difluoro-2-methylpent-2-ene (C₆H₁₀F₂) in the presence of a carboxylic acid precursor could yield the target compound.

    • Electrophilic Fluorination: Use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce fluorine atoms into a ketone or alcohol intermediate.

  • Decarboxylation of Protected Derivatives:

    • Derivatives such as 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid may undergo deprotection and decarboxylation under acidic conditions to yield simpler fluorinated acids.

Reactivity Profile

The carboxylic acid group enables typical reactions such as esterification, amidation, and reduction. The fluorine atoms at the 4-position likely reduce the pKa of the carboxylic acid (compared to non-fluorinated analogs), enhancing its solubility in polar solvents. The methyl group at the 2-position introduces steric hindrance, potentially slowing nucleophilic attacks at the β-position.

Physicochemical Properties

Acid-Base Behavior

The electron-withdrawing effect of fluorine atoms lowers the pKa of the carboxylic acid group. For comparison:

  • 4-Methylpentanoic acid (non-fluorinated analog): pKa ≈ 4.8 .

  • 4,4-Difluoro-2-methylpentanoic acid: Estimated pKa ≈ 3.5–4.0 due to increased acidity from fluorine substitution .

Lipophilicity and Solubility

Fluorine substitution increases lipophilicity, as evidenced by the XLogP3 value of 2.8 for 2,2-difluoro-4-iodo-4-methylpentanoic acid . For 4,4-difluoro-2-methylpentanoic acid, predicted LogP values range from 1.5–2.0, indicating moderate solubility in organic solvents and limited aqueous solubility.

Spectroscopic Data

  • Collision Cross-Section (CCS): Predicted CCS values for adducts of the (2R)-enantiomer include 133.7 Ų for [M+H]+ and 128.4 Ų for [M-H]− .

  • Mass Spectrometry: Dominant fragments likely arise from decarboxylation (-44 Da) and loss of HF (-20 Da).

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The Boc-protected derivative 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid serves as a fluorinated building block in peptide synthesis. Fluorine incorporation enhances proteolytic stability and membrane permeability, making it valuable for designing peptide therapeutics.

Drug Design

Fluorinated carboxylic acids are pivotal in modulating drug properties:

  • Metabolic Stability: Fluorine reduces oxidative metabolism, prolonging half-life.

  • Lipophilicity: Enhances blood-brain barrier penetration for CNS-targeted drugs .

Materials Science

The compound’s ability to form stable hydrogen bonds and resist degradation makes it a candidate for polymer additives or surfactants.

Future Directions

  • Stereoselective Synthesis: Development of enantioselective routes to access (2R) and (2S) forms for chiral drug intermediates.

  • Biological Screening: Evaluation of antimicrobial or anticancer activity using fluorinated analogs.

  • Computational Modeling: Prediction of drug-likeness parameters (e.g., LogP, solubility) to guide synthetic efforts.

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